Cas no 1804338-96-2 (4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C7H3F3INO3/c8-7(9,10)15-5-4(14)1-3(2-13)12-6(5)11/h1-2H,(H,12,14)
- InChIKey: RGITWNSUBCIWJX-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C=C(C=O)N1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.4
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096443-1g |
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804338-96-2 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
4. Back matter
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報
Introduction to 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804338-96-2)
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804338-96-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a hydroxyl group, an iodine atom, and a trifluoromethoxy moiety imparts distinct chemical and biological properties, making it a valuable building block in the synthesis of complex molecules.
The chemical structure of 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is defined by its pyridine core, which is substituted with a hydroxyl group at the 4-position, an iodine atom at the 2-position, and a trifluoromethoxy group at the 3-position. The carboxaldehyde group at the 6-position further enhances its reactivity and functional versatility. This combination of functional groups provides a rich platform for chemical modifications and derivatizations, which are crucial in the design of new drugs.
In recent years, there has been a growing interest in the use of halogenated pyridines in medicinal chemistry due to their ability to form strong hydrogen bonds and π-stacking interactions with biological targets. The iodine atom in 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde can participate in such interactions, potentially enhancing the compound's binding affinity to specific protein targets. Additionally, the trifluoromethoxy group introduces lipophilicity and metabolic stability, which are desirable properties for drug candidates.
The hydroxyl group in 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde can serve as a site for further functionalization, such as esterification or etherification, which can modulate the compound's solubility and pharmacokinetic properties. The carboxaldehyde group is particularly reactive and can be readily converted into various derivatives through reactions such as aldol condensation, imine formation, or reductive amination. These transformations can yield compounds with diverse biological activities, making 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde a valuable starting material for drug discovery programs.
Recent studies have explored the potential of 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde in various therapeutic areas. For instance, researchers have investigated its use as a scaffold for the development of inhibitors targeting specific enzymes involved in cancer progression. The unique combination of functional groups allows for fine-tuning of the compound's activity and selectivity, which is crucial for minimizing off-target effects and improving therapeutic outcomes.
In addition to its potential as a drug candidate, 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has also been studied for its utility as a probe molecule in biochemical assays. Its reactivity and structural features make it suitable for labeling and tracking purposes, enabling researchers to gain insights into molecular interactions and pathways. This application has significant implications for both basic research and drug development.
The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include sequential functional group transformations starting from readily available precursors. Advances in synthetic methodologies have led to more efficient and scalable syntheses, facilitating the production of this compound on both laboratory and industrial scales.
In conclusion, 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804338-96-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a robust foundation for the development of novel therapeutic agents and probe molecules. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in advancing our understanding of biological systems and improving human health.
1804338-96-2 (4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 1805629-22-4(Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate)
- 1797964-90-9(N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1807247-96-6(Methyl 3-cyano-6-nitro-2-(trifluoromethoxy)benzoate)
- 2227891-20-3((2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol)
- 72615-62-4((Z)-2-Benzamido-3-(o-tolyl)acrylic acid)
- 2229309-07-1(tert-butyl N-(4-cyclopropyl-1-oxopentan-2-yl)-N-methylcarbamate)
- 128483-46-5((3Z)-cyclooct-3-en-1-ol)
- 142889-00-7(6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine)
- 1227599-90-7((3-Bromo-5-methoxy-pyridin-4-yl)-methanol)
- 2680727-38-0(benzyl N-(2-ethynylphenyl)methylcarbamate)




